N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring, along with a phenoxybutanamide moiety
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide typically involves several steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is achieved by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum-on-carbon catalyst . The resulting 4-chloro-2,5-dimethoxyaniline is then reacted with 4-phenoxybutanoyl chloride under basic conditions to form the desired product.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and signaling pathways . This interaction is responsible for its potential hallucinogenic effects and other biological activities.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide is similar to other substituted phenethylamines, such as:
25I-NBOMe: Similar to 25C-NBOMe, but with an iodine atom instead of a chlorine atom.
N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide: This compound has a more complex structure with additional functional groups.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOCSQJAZNTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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